molecular formula C11H9ClN4O3 B8484540 6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione

6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione

Cat. No.: B8484540
M. Wt: 280.67 g/mol
InChI Key: QBRYBUXHTFUNRQ-UHFFFAOYSA-N
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Description

6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is a heterocyclic compound that features a spiro linkage between a quinazoline and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylquinazolin-4-one with an imidazolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or functionalized derivatives.

Scientific Research Applications

6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methylquinazolin-4-one: Shares the quinazoline core but lacks the spiro linkage.

    Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents or linkages.

Uniqueness

6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione

InChI

InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18)

InChI Key

QBRYBUXHTFUNRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-1-methylcarbamoylisatin (4.0 g) is dissolved in tetrahydrofuran (40 ml) and thereto are added 2-ethylisothiourea hydrobromide (4.0 g) and triethylamine (3.0 ml), and the mixture is stirred at room temperature for one hour. The reaction mixture is concentrated under reduced pressure to remove the solvent. To the residue [i.e. 6-chloro- 3-methyl-4-hydroxy-4-(2-ethylisothioureido)carbonyl-2-oxo-1,2,3,4-tetrahydroquinazoline] is added 10% hydrochloric acid (50 ml), and the mixture is stirred at 70°-80° C. for 3 hours. After cooling, the precipitates are taken by filtration to give 6-chloro-3-methyl-spiro[1,2,3,4-tetrahydroquinazoline-4,4'-imidazolidine]-2,2',5'-trione (2.5 g, yield 53.1%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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